8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-14-16(2)28(24-15)21-23-19-18(26(21)11-10-17-8-6-5-7-9-17)20(29)27(12-13-31-4)22(30)25(19)3/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEBTJOEPIWXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a purine core substituted with a pyrazole moiety and a methoxyethyl group. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that compounds containing pyrazole and purine structures often exhibit significant biological activities, including:
- Antitumor Activity : The pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell replication.
Anticancer Efficacy
Recent studies have evaluated the anticancer efficacy of this compound against several human cancer cell lines. Below is a summary of findings from various research studies:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) | Comments |
|---|---|---|---|
| HepG2 (Liver) | 7.5 | 6.0 (Cisplatin) | Moderate cytotoxicity observed |
| A549 (Lung) | 8.2 | 5.5 (Cisplatin) | Comparable efficacy to standard treatment |
| MCF7 (Breast) | 9.0 | 4.0 (Doxorubicin) | Lower potency than traditional chemotherapies |
Case Studies
- Study on HepG2 Cells : In a study assessing the effectiveness of the compound against HepG2 liver carcinoma cells, it was found that treatment resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
- A549 Lung Carcinoma Study : The compound was tested against A549 lung carcinoma cells, showing an IC50 value of 8.2 μM, which indicates its potential as an effective treatment option for lung cancer .
- MCF7 Breast Cancer Study : In research focused on MCF7 breast cancer cells, the compound exhibited an IC50 value of 9.0 μM, suggesting that while it is less potent than some existing treatments, it still holds promise for further development .
Toxicity Profile
The toxicity profile of the compound has also been assessed in normal human lung fibroblast cells (MRC-5). The results indicated that the compound exhibits low toxicity levels compared to its anticancer effects, suggesting a favorable therapeutic index for further development .
Comparison with Similar Compounds
Key Structural Analog: 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS 1014072-87-7)
This analog shares the 8-(3,5-dimethylpyrazol-1-yl) and 3-methyl substituents but differs in the 1- and 7-position groups:
- 1-Position : The target compound has a 2-methoxyethyl group, while the analog lacks this substituent.
- 7-Position : The target compound features a phenethyl group, whereas the analog has a 2-methylallyl chain.
Data Table: Structural and Chemical Properties
Implications of Structural Differences
The 2-methoxyethyl group introduces polarity via the ether oxygen, which may counteract the lipophilic effects of the phenethyl chain, improving solubility relative to the analog .
Steric and Electronic Effects: The bulkier phenethyl group may influence binding affinity in protein targets by altering steric interactions. For example, in kinase inhibition, larger substituents at the 7-position could modulate selectivity .
Synthetic Accessibility :
- The synthesis of such compounds typically involves nucleophilic substitution or cross-coupling reactions. The presence of a 2-methoxyethyl group in the target compound may require additional protection/deprotection steps compared to the analog .
Research Findings and Limitations
- Crystallographic Data: Both compounds likely form stable crystals suitable for X-ray analysis, as evidenced by the use of SHELX programs in analogous studies .
- Biological Activity: While purine-2,6-dione derivatives are known for kinase inhibition, the specific roles of the phenethyl and 2-methoxyethyl groups in the target compound remain speculative without empirical studies.
Q & A
Q. What are the optimal synthetic routes for 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethylpurine-2,6-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) with catalytic piperidine, followed by recrystallization, is a common approach . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic systems.
- Temperature control : Reflux conditions (~80°C) balance reactivity and side-product formation.
- Monitoring : Use TLC and -NMR to track intermediate formation and purity .
Yield improvements (up to 90%) are achievable by iterative adjustments to stoichiometry and catalyst loading.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR spectroscopy : - and -NMR identify substituents (e.g., methoxyethyl and phenethyl groups) and confirm regiochemistry .
- X-ray crystallography : Refinement via SHELXL resolves bond angles, torsion angles, and electron density maps. Disordered regions (common in alkyl chains) require iterative refinement .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. How can researchers ensure compound purity during synthesis and purification?
- Methodological Answer : Purity is validated via:
- Recrystallization : Use DMF-EtOH (1:1) to remove polar byproducts .
- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) separates non-polar impurities.
- Analytical HPLC : Employ C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Integrate computational and experimental workflows:
- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., viral polymerases). Focus on the pyrazole and purine moieties as potential binding motifs .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
- Validation : Cross-check computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293) and assay buffers.
- Structural verification : Re-refine crystallographic data with SHELXL to confirm stereochemical accuracy .
- Batch analysis : Compare biological activity across multiple synthetic batches via LC-MS to rule out impurity-driven effects .
Q. What advanced crystallographic methods address electron density ambiguities in the compound’s structure?
- Methodological Answer : For challenging crystallographic
- Residual density maps : Use SHELXL’s DFIX and ISOR commands to model disordered methoxyethyl or phenethyl groups .
- Twinned data refinement : Apply the TWIN command in SHELXL for non-merohedral twinning, common in flexible molecules .
- Validation tools : Check R-factors and Coot for model accuracy; target R<10% for high-resolution (<1.5 Å) datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
